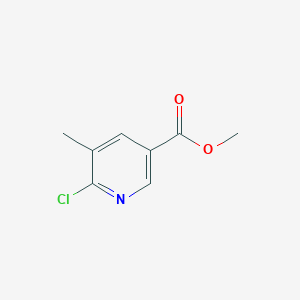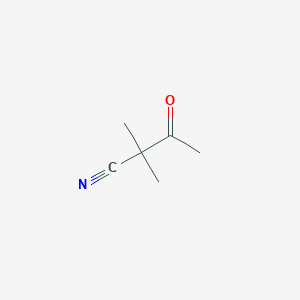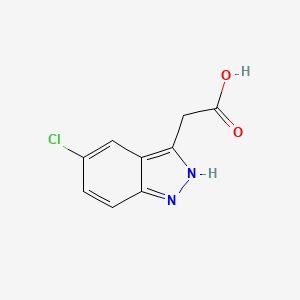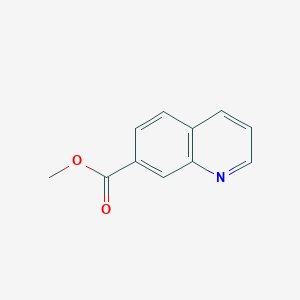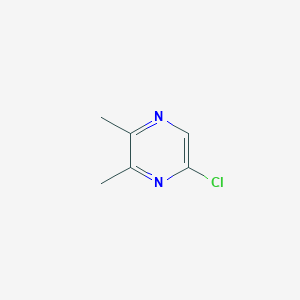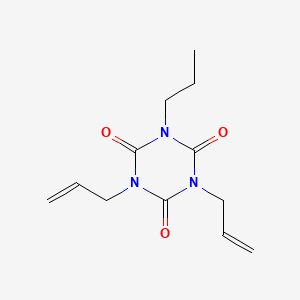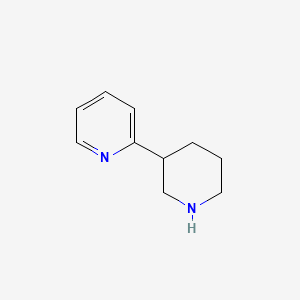
2-(Piperidin-3-YL)piridina
Descripción general
Descripción
2-(Piperidin-3-YL)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a piperidine moiety at the 3-position. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyridine and piperidine rings in its structure makes it a versatile building block for the synthesis of various biologically active molecules.
Aplicaciones Científicas De Investigación
2-(Piperidin-3-YL)pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary targets of 2-(Piperidin-3-YL)pyridine are the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These kinases play a significant role in cell growth and survival, and their dysregulation is often associated with the development of cancer .
Mode of Action
2-(Piperidin-3-YL)pyridine interacts with its targets, ALK and ROS1, by binding to them and inhibiting their activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cellular processes such as cell growth and survival .
Biochemical Pathways
The inhibition of ALK and ROS1 by 2-(Piperidin-3-YL)pyridine affects various biochemical pathways. These pathways are involved in cell growth, survival, and differentiation . The downstream effects of this inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Result of Action
The molecular and cellular effects of 2-(Piperidin-3-YL)pyridine’s action include the inhibition of cell growth and the induction of apoptosis in cancer cells . These effects are a result of the compound’s interaction with its targets, ALK and ROS1, and the subsequent disruption of the signaling pathways they are involved in .
Análisis Bioquímico
Biochemical Properties
These compounds interact with enzymes like anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Cellular Effects
Piperidine derivatives have been shown to have effects on various types of cells . For example, piperidine has been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .
Molecular Mechanism
For example, 2-amino-4-(1-piperidine) pyridine derivatives have been designed as inhibitors for ALK and ROS1 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-3-YL)pyridine typically involves the coupling of a pyridine derivative with a piperidine derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a pyridine boronic acid or ester reacts with a piperidine halide under mild conditions . Another approach involves the nucleophilic substitution of a halogenated pyridine with a piperidine derivative in the presence of a base .
Industrial Production Methods: Industrial production of 2-(Piperidin-3-YL)pyridine may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability . Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Piperidin-3-YL)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Halogenated pyridine derivatives, nucleophiles such as amines, thiols, and bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Comparación Con Compuestos Similares
Piperidine: A six-membered ring containing one nitrogen atom, commonly used in the synthesis of pharmaceuticals and agrochemicals.
2-(Piperidin-4-YL)pyridine: Similar to 2-(Piperidin-3-YL)pyridine but with the piperidine moiety attached at the 4-position, which can lead to different chemical and biological properties.
Uniqueness: 2-(Piperidin-3-YL)pyridine is unique due to the specific positioning of the piperidine moiety, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in distinct pharmacological profiles and synthetic utility compared to other similar compounds .
Propiedades
IUPAC Name |
2-piperidin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEKZDKAGHJNRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560233 | |
| Record name | 2-(Piperidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40864-10-6 | |
| Record name | 2-(Piperidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dioxa-7-azaspiro[4.5]decane](/img/structure/B1590673.png)
